4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17720176
InChI: InChI=1S/C13H19NS.ClH/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;/h2-3,6-7,11,13H,4-5,8-9,14H2,1H3;1H
SMILES:
Molecular Formula: C13H20ClNS
Molecular Weight: 257.82 g/mol

4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17720176

Molecular Formula: C13H20ClNS

Molecular Weight: 257.82 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride -

Specification

Molecular Formula C13H20ClNS
Molecular Weight 257.82 g/mol
IUPAC Name 4-(4-methylphenyl)sulfanylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H19NS.ClH/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;/h2-3,6-7,11,13H,4-5,8-9,14H2,1H3;1H
Standard InChI Key KXHZBJUADDBCMJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SC2CCC(CC2)N.Cl

Introduction

4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with a specific structure that includes a cyclohexane ring substituted with a sulfanyl group attached to a para-methylphenyl moiety. Its CAS number is reported as 1864052-29-8 in some sources, though another CAS number, 1864056-92-7, is also associated with this compound in other contexts . This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in various solvents.

Synthesis and Preparation

The synthesis of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves several steps, though detailed synthesis protocols are not widely available in the reviewed literature. Generally, compounds with similar structures are synthesized through reactions involving the formation of the sulfanyl linkage and subsequent amine functionalization.

Biological Activity and Potential Applications

Compounds with similar structures to 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride have been studied for their potential biological activities, including interactions with various biological targets. The presence of amine and sulfanyl functionalities can contribute to notable biological activity, making these compounds candidates for further research in fields such as pharmacology and medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride, each with unique aspects:

Compound NameStructure FeaturesUnique Aspects
4-(4-Fluorophenyl)cyclohexan-1-amineFluorine substitution on phenyl ringPotentially enhanced lipophilicity
4-(4-Chlorophenyl)cyclohexan-1-amineChlorine substitution on phenyl ringKnown for its antibacterial properties
4-(4-Bromophenyl)cyclohexan-1-amineBromine substitution on phenyl ringExhibits different reactivity patterns
4-(4-Methylphenoxy)cyclohexan-1-amineEther functional groupDifferent pharmacological profile due to ether link

These variations highlight the potential for diverse biological and chemical behaviors among these compounds.

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